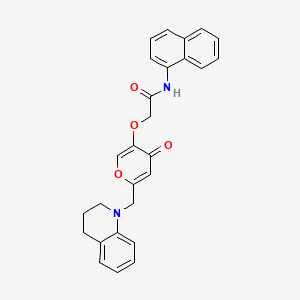

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide

Description

This compound features a 4-oxo-4H-pyran core substituted at the 3-position with a dihydroquinoline moiety via a methylene bridge. The pyran ring is further functionalized at the 6-position with an acetamide group linked to a naphthalen-1-yl substituent. Its molecular formula is C₂₇H₂₄N₂O₄, with a molecular weight of 440.5 g/mol (calculated from ). Safety data highlight precautions for handling, including avoidance of heat and ignition sources (P210) .

Properties

IUPAC Name |

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c30-25-15-21(16-29-14-6-10-20-8-2-4-13-24(20)29)32-17-26(25)33-18-27(31)28-23-12-5-9-19-7-1-3-11-22(19)23/h1-5,7-9,11-13,15,17H,6,10,14,16,18H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEKOAJZIRJUQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide typically involves a multi-step process:

Formation of 3,4-dihydroquinoline: : This can be synthesized through the reduction of quinoline.

Attachment of the pyran core:

Combining with naphthalene acetamide: : The final step involves a coupling reaction between the pyran derivative and naphthalene acetamide, typically using reagents like N,N'-dicyclohexylcarbodiimide (DCC) for activation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This involves:

Scaling up: the reaction conditions

Using continuous flow reactors: for better control over reaction parameters

Employing advanced purification techniques: like crystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide can undergo several types of reactions:

Oxidation: : This can lead to the formation of more complex quinoline derivatives.

Reduction: : This might target the oxo group in the pyran ring, reducing it to an alcohol.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

Substitution conditions: : Typically involve nucleophilic aromatic substitution using reagents like sodium ethoxide.

Major Products Formed

Oxidation: : Leads to quinoline derivatives with potential enhanced aromaticity.

Reduction: : Results in alcohols that can further undergo condensation reactions.

Substitution: : Produces a variety of naphthalene-based derivatives with different functional groups.

Scientific Research Applications

This compound has piqued interest in several fields:

Chemistry: : Its unique structure allows it to act as a building block for more complex molecules.

Biology: : Studies suggest it might interact with various biological pathways, indicating potential for drug development.

Medicine: : Early research indicates it might have anti-cancer and anti-inflammatory properties.

Industry: : Its stability and reactivity make it useful in developing specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is still under investigation. preliminary studies suggest it:

Interacts with cellular proteins: through binding to specific sites.

Modulates signal transduction pathways: , affecting cellular responses.

Potentially inhibits enzymes: involved in disease pathways, making it a candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, focusing on structural motifs, spectroscopic data, and physicochemical properties:

Key Structural and Functional Comparisons

Core Heterocycles: The target compound’s 4-oxo-pyran core contrasts with 1,2,3-triazole () and thienopyrimidin () derivatives. Thienopyrimidin derivatives () incorporate sulfur, which may enhance metabolic stability compared to oxygen-rich pyrans .

Substituent Effects: Naphthalen-1-yl vs. Naphthalen-2-yl: highlights positional isomerism (7a: naphthalen-2-yl vs. Electron-Withdrawing Groups: Nitro () and chloro () substituents increase polarity and may influence solubility or receptor affinity. For example, compound 6b (3-nitro) shows distinct ¹H NMR shifts (δ 8.61 ppm) due to nitro resonance .

Spectroscopic Trends :

- IR Stretching : All acetamide derivatives exhibit C=O stretches near 1670–1680 cm⁻¹ (). The target compound’s pyran C=O (4-oxo) is expected near 1700 cm⁻¹, though experimental data are lacking.

- ¹H NMR : Triazole protons resonate at δ ~8.3–8.4 ppm (), whereas pyran protons (e.g., OCH₂) appear at δ ~5.4 ppm in related structures ().

Physicochemical Properties: The thienopyrimidin analog () has a higher predicted density (1.38 g/cm³) than pyran or triazole derivatives, likely due to sulfur’s atomic weight. Chloro and nitro substituents reduce logP values, as seen in compound 6m (Cl: logP ~3.5 predicted) versus the target compound (logP ~4.2 predicted) .

Research Implications

- Drug Design: The dihydroquinoline-methyl group in the target compound may confer rigidity and π-stacking capacity, advantageous for kinase inhibition (analogous to quinoline-based drugs).

- Synthetic Challenges: Triazole derivatives () are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas pyran analogs () likely require Mitsunobu or nucleophilic substitution reactions.

Biological Activity

The compound 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(naphthalen-1-yl)acetamide is a notable derivative in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound involves multiple steps, including the construction of the dihydroquinoline and pyran moieties. The process generally follows a multi-step reaction sequence that includes:

- Formation of Dihydroquinoline : The precursor 3,4-dihydroquinoline is synthesized through cyclization reactions involving appropriate amines and aldehydes.

- Pyran Formation : The pyran ring is constructed using a condensation reaction between suitable carbonyl compounds and alcohols or phenols.

- Final Coupling : The final product is obtained by coupling the naphthalenyl acetamide with the previously synthesized pyran derivative.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of 3,4-dihydroquinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MGC-803 (stomach cancer) | 5.0 | Induces apoptosis via ROS generation |

| Compound B | A549 (lung cancer) | 6.0 | Cell cycle arrest at G0/G1 phase |

| Compound C | HepG2 (liver cancer) | 7.5 | Inhibits migration and invasion |

These compounds often exhibit cytotoxicity through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of cell migration and invasion.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Induction : Many studies indicate that these compounds increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at specific phases (e.g., G0/G1), preventing cancer cells from proliferating.

- Inhibition of Key Signaling Pathways : Compounds may inhibit pathways involved in cell survival and proliferation, such as PI3K/Akt and MAPK signaling pathways.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various tetrahydroquinoline derivatives on human cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values ranging from 5 to 10 μM against several tested lines, including MGC-803 and A549 cells. The study highlighted that structural modifications influenced the potency of these compounds significantly .

Study 2: Mechanistic Insights

Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells. Using flow cytometry and annexin V staining, researchers found that treatment with the compound led to increased apoptotic cell populations compared to controls. This was corroborated by increased levels of intracellular calcium and mitochondrial membrane potential disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.